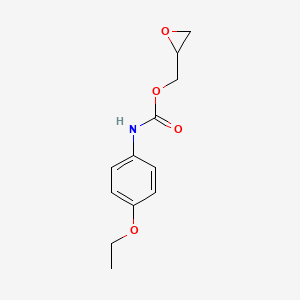
(Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate is a chemical compound that belongs to the class of organic carbamates. Carbamates are widely utilized in various fields, including medicinal chemistry, agriculture, and industrial applications. This compound features an oxirane ring and a carbamate group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate typically involves the reaction of an oxirane derivative with a phenyl carbamate. One common method is the reaction of (4-ethoxyphenyl)isocyanate with glycidol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
(Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of carbamate-based prodrugs.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate involves its reactive oxirane ring and carbamate group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form covalent bonds with target molecules. The carbamate group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions are crucial for its applications in medicinal chemistry and biochemical research.
Comparison with Similar Compounds
Similar Compounds
(Oxiran-2-yl)methyl (4-methoxyphenyl)carbamate: Similar structure but with a methoxy group instead of an ethoxy group.
(Oxiran-2-yl)methyl (4-chlorophenyl)carbamate: Contains a chlorine atom on the phenyl ring.
(Oxiran-2-yl)methyl (4-nitrophenyl)carbamate: Features a nitro group on the phenyl ring.
Uniqueness
(Oxiran-2-yl)methyl (4-ethoxyphenyl)carbamate is unique due to its ethoxy group, which can influence its reactivity and interactions with other molecules
Properties
CAS No. |
919289-25-1 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
oxiran-2-ylmethyl N-(4-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C12H15NO4/c1-2-15-10-5-3-9(4-6-10)13-12(14)17-8-11-7-16-11/h3-6,11H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
IZIKTDXCBPHTRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


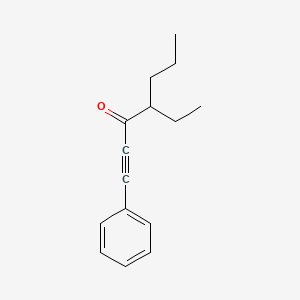
![N-[3-(Aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide](/img/structure/B12612775.png)

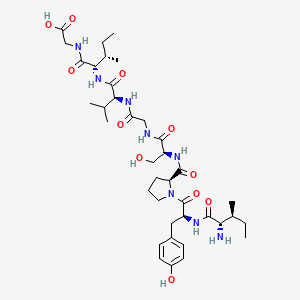

![2-Anilino-5-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-4(5H)-one](/img/structure/B12612811.png)
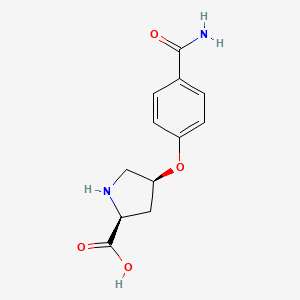
![lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide](/img/structure/B12612818.png)
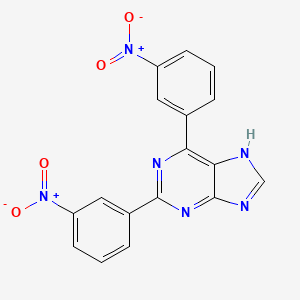
![N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12612828.png)




